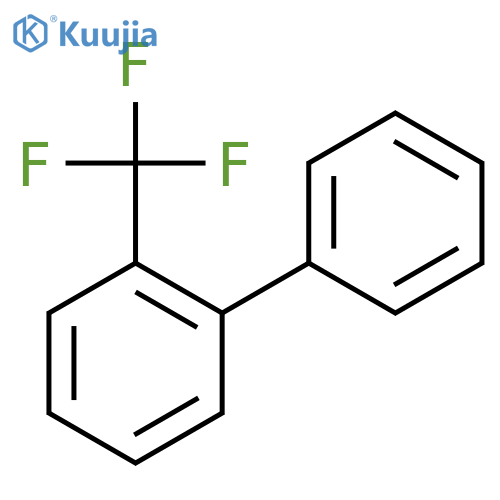Cas no 362-59-4 (2-(Trifluoromethyl)biphenyl)

2-(Trifluoromethyl)biphenyl structure
商品名:2-(Trifluoromethyl)biphenyl
2-(Trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)biphenyl
- 1,1'-Biphenyl, 2-(trifluoromethyl)-
- 1-phenyl-2-trifluoromethylbenzene
- 2-(TRIFLUOROMETHYL)-1,1'-BIPHENYL
- 2-(trifluromethyl)biphenyl
- 2-trifluoromethyl-1,1'-biphenyl
- AGN-PC-00BE6M
- CTK1B6413
- FT-0686363
- p-trifluoromethylphenylboronic acid
- SureCN163729
- DTXSID30468417
- LRYZJEXQHWCLJY-UHFFFAOYSA-N
- AKOS005257990
- MFCD14525536
- 1-phenyl-2-(trifluoromethyl)benzene
- 362-59-4
- 2-trifluoromethyl-biphenyl
- SCHEMBL163729
-
- MDL: MFCD14525536
- インチ: InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
- InChIKey: LRYZJEXQHWCLJY-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F
計算された属性
- せいみつぶんしりょう: 222.06567
- どういたいしつりょう: 222.06563477g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
2-(Trifluoromethyl)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011003103-250mg |
2-(Trifluoromethyl)biphenyl |
362-59-4 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A011003103-1g |
2-(Trifluoromethyl)biphenyl |
362-59-4 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734443-1g |
2-(Trifluoromethyl)-1,1'-biphenyl |
362-59-4 | 98% | 1g |
¥4326.00 | 2024-05-16 | |
| Alichem | A011003103-500mg |
2-(Trifluoromethyl)biphenyl |
362-59-4 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Crysdot LLC | CD12078639-5g |
2-(Trifluoromethyl)biphenyl |
362-59-4 | 95+% | 5g |
$490 | 2024-07-24 |
2-(Trifluoromethyl)biphenyl 関連文献
-
Sinem ?ak?r,Serdar Bat?kan Kavukcu,Hande Karab?y?k,Senthil Rethinam,Hayati Türkmen RSC Adv. 2021 11 37684
-
árpád Kiss,Zoltán Hell,Mária Bálint Org. Biomol. Chem. 2010 8 331
-
O. Papaianina,K. Yu. Amsharov Chem. Commun. 2016 52 1505
-
4. The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituentsRenzo Ruzziconi,Sara Spizzichino,Andrea Mazzanti,Lodovico Lunazzi,Manfred Schlosser Org. Biomol. Chem. 2010 8 4463
362-59-4 (2-(Trifluoromethyl)biphenyl) 関連製品
- 567-15-7(2,2'-Bis-(Trifluoromethyl)biphenyl)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
